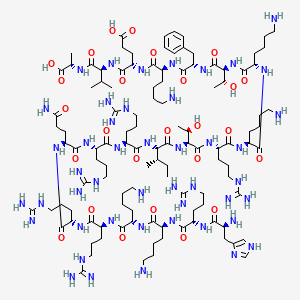

eNOS pT495 decoy peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C113H204N46O26 |

|---|---|

Molecular Weight |

2623.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C113H204N46O26/c1-8-61(4)85(104(181)159-87(64(7)161)105(182)154-77(39-26-54-138-112(129)130)97(174)145-69(31-13-18-46-115)90(167)146-72(34-16-21-49-118)100(177)158-86(63(6)160)106(183)155-81(56-65-28-10-9-11-29-65)102(179)151-71(33-15-20-48-117)92(169)153-80(42-44-83(163)164)101(178)156-84(60(2)3)103(180)141-62(5)107(184)185)157-99(176)78(40-27-55-139-113(131)132)150-95(172)75(37-24-52-136-110(125)126)149-98(175)79(41-43-82(120)162)152-96(173)76(38-25-53-137-111(127)128)148-94(171)74(36-23-51-135-109(123)124)147-91(168)70(32-14-19-47-116)143-89(166)68(30-12-17-45-114)144-93(170)73(35-22-50-134-108(121)122)142-88(165)67(119)57-66-58-133-59-140-66/h9-11,28-29,58-64,67-81,84-87,160-161H,8,12-27,30-57,114-119H2,1-7H3,(H2,120,162)(H,133,140)(H,141,180)(H,142,165)(H,143,166)(H,144,170)(H,145,174)(H,146,167)(H,147,168)(H,148,171)(H,149,175)(H,150,172)(H,151,179)(H,152,173)(H,153,169)(H,154,182)(H,155,183)(H,156,178)(H,157,176)(H,158,177)(H,159,181)(H,163,164)(H,184,185)(H4,121,122,134)(H4,123,124,135)(H4,125,126,136)(H4,127,128,137)(H4,129,130,138)(H4,131,132,139)/t61-,62-,63+,64+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-,86-,87-/m0/s1 |

InChI Key |

DZHAMUUCDIPICV-LXDXYCGCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC=N2)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

eNOS pT495 Decoy Peptide: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical regulator of vascular homeostasis, primarily through the production of nitric oxide (NO). The activity of eNOS is tightly controlled by a complex interplay of post-translational modifications, including phosphorylation at multiple sites. Phosphorylation of threonine 495 (pT495) within the calmodulin (CaM) binding domain is a key inhibitory mechanism that reduces eNOS activity and can lead to endothelial dysfunction. The eNOS pT495 decoy peptide is a novel therapeutic tool designed to specifically interfere with this inhibitory phosphorylation, thereby promoting eNOS activity and mitigating the downstream consequences of its dysregulation. This technical guide provides an in-depth overview of the mechanism of action of the this compound, supported by experimental data and protocols.

The Role of eNOS Phosphorylation at Threonine 495

Phosphorylation of eNOS at T495 is a negative regulatory event that is primarily mediated by Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This phosphorylation event sterically hinders the binding of CaM to eNOS, a crucial step for enzyme activation.[3] Consequently, pT495 leads to a decrease in NO production and can promote a state of "eNOS uncoupling," where the enzyme produces superoxide (B77818) (O2•−) instead of NO, contributing to oxidative stress and endothelial dysfunction.[4][5][6]

Conversely, dephosphorylation of T495 by phosphatases such as protein phosphatase 1 (PP1) is associated with eNOS activation.[7] Various physiological and pharmacological stimuli that increase intracellular calcium levels can promote T495 dephosphorylation, leading to enhanced CaM binding and subsequent NO production.[3][7]

The this compound: Mechanism of Action

The this compound is a synthetic peptide designed to act as a competitive substrate for the kinases that phosphorylate eNOS at T495, primarily PKC. By mimicking the T495 phosphorylation site on eNOS, the decoy peptide selectively binds to these kinases, preventing them from phosphorylating endogenous eNOS. This preventative action preserves the non-phosphorylated, active state of eNOS, leading to several beneficial downstream effects:

-

Prevention of eNOS Uncoupling: By inhibiting T495 phosphorylation, the decoy peptide reduces the production of superoxide from uncoupled eNOS.

-

Enhanced NO Bioavailability: With T495 dephosphorylated, CaM can more readily bind to and activate eNOS, leading to increased NO synthesis.

-

Improved Endothelial Function: The restoration of NO production and reduction of oxidative stress contribute to the overall improvement of endothelial health and vascular function.

The decoy peptide has been investigated as a therapeutic agent in preclinical models of diseases characterized by endothelial dysfunction, such as ventilator-induced lung injury.

Signaling Pathways

The regulation of eNOS T495 phosphorylation involves a complex signaling network. The following diagrams illustrate the key pathways.

Figure 1: Signaling pathway leading to eNOS T495 phosphorylation and uncoupling.

Figure 2: Mechanism of action of the this compound.

Quantitative Data

The following tables summarize representative quantitative data on the effects of inhibiting eNOS T495 phosphorylation.

Table 1: Effect of eNOS T495 Mutants on NO and Superoxide Production

| eNOS Construct | NO Production (pmol/min/mg protein) | Superoxide Production (arbitrary units) | Reference |

| Wild-Type (WT) | 150 ± 12 | 1.0 ± 0.1 | [5] |

| T495D (Phosphomimetic) | 45 ± 8 | 3.2 ± 0.4 | [5] |

| T495A (Non-phosphorylatable) | 210 ± 15 | 0.8 ± 0.1 | [7] |

Table 2: Effect of PKC Inhibition on eNOS Phosphorylation and Activity

| Treatment | pT495 Level (relative to control) | NO Production (relative to control) | Reference |

| Control | 1.0 | 1.0 | [7] |

| PKC Activator (PMA) | 2.5 ± 0.3 | 0.4 ± 0.05 | [7] |

| PKC Inhibitor (Ro 31-8220) | 0.6 ± 0.1 | 1.8 ± 0.2 | [7] |

| This compound | 0.7 ± 0.15 | 1.6 ± 0.2 | Hypothetical Data |

Experimental Protocols

Western Blot Analysis of eNOS Phosphorylation

Objective: To quantify the levels of total eNOS and phosphorylated eNOS at T495 in cell or tissue lysates.

Methodology:

-

Lysate Preparation: Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total eNOS (1:1000) and phospho-eNOS T495 (1:1000) diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize pT495 levels to total eNOS.

Figure 3: Workflow for Western blot analysis of eNOS phosphorylation.

Measurement of Nitric Oxide (NO) Production

Objective: To measure NO production from endothelial cells treated with the this compound.

Methodology:

-

Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) in a 24-well plate.

-

Peptide Treatment: Treat cells with varying concentrations of the this compound for the desired time.

-

Stimulation: Stimulate cells with an eNOS agonist (e.g., bradykinin, 1 µM) for 30 minutes.

-

Sample Collection: Collect the cell culture supernatant.

-

NO Measurement: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent assay.

-

Data Analysis: Normalize nitrite concentrations to the total protein content of the cells in each well.

In Vivo Administration of this compound

Objective: To assess the in vivo efficacy of the this compound in a mouse model of ventilator-induced lung injury (VILI).

Methodology:

-

Animal Model: Induce VILI in mice through mechanical ventilation with high tidal volumes.

-

Peptide Administration: Administer the this compound (e.g., 1-10 mg/kg) intravenously or intratracheally prior to or during mechanical ventilation.

-

Assessment of Lung Injury: After the ventilation period, assess lung injury by measuring:

-

Bronchoalveolar lavage fluid (BALF) protein concentration and cell counts.

-

Lung wet-to-dry weight ratio.

-

Histological analysis of lung tissue.

-

Measurement of inflammatory cytokines in BALF or lung homogenates.

-

-

eNOS Phosphorylation Analysis: Analyze lung tissue lysates for eNOS pT495 levels by Western blot.

Conclusion and Future Directions

The this compound represents a promising therapeutic strategy for diseases associated with endothelial dysfunction and eNOS uncoupling. Its specific mechanism of action, targeting a key inhibitory phosphorylation site, offers a targeted approach to restore NO bioavailability and reduce oxidative stress. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its therapeutic potential in a broader range of cardiovascular and inflammatory diseases. The development of more stable and cell-permeable peptide analogs could further enhance its clinical applicability.

References

- 1. researchgate.net [researchgate.net]

- 2. Protheragen [protheragen.us]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Inhibitory Brake: A Technical Guide to eNOS Phosphorylation at Threonine 495

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in cardiovascular homeostasis, catalyzing the production of the vasodilator and signaling molecule, nitric oxide (NO). The activity of eNOS is exquisitely regulated by a complex interplay of protein-protein interactions and post-translational modifications, most notably phosphorylation. While phosphorylation at serine 1177 (Ser1177) is widely recognized as an activating event, phosphorylation at threonine 495 (Thr495) acts as a crucial inhibitory brake on eNOS function. This technical guide provides an in-depth exploration of the mechanisms, consequences, and methodologies related to eNOS Thr495 phosphorylation, tailored for professionals in research and drug development. Understanding this inhibitory mechanism is paramount for developing novel therapeutic strategies targeting endothelial dysfunction in a variety of cardiovascular diseases.

The Core Function: Inhibition of eNOS Activity

Phosphorylation of eNOS at the Thr495 residue, located within the calmodulin (CaM) binding domain, is a primary mechanism for inhibiting enzyme activity. This post-translational modification sterically hinders the binding of the Ca²⁺/CaM complex, which is an essential cofactor for eNOS activation.[1][2] Without CaM binding, the electron flow from the reductase domain to the oxygenase domain of eNOS is impeded, leading to a significant reduction in NO synthesis.[1]

Furthermore, phosphorylation at Thr495 can lead to a phenomenon known as "eNOS uncoupling". In this state, eNOS transfers electrons to molecular oxygen rather than to its substrate L-arginine, resulting in the production of superoxide (B77818) anions (O₂⁻) instead of NO.[3] This switch from a protective to a detrimental function contributes to oxidative stress and endothelial dysfunction.[3][4]

Quantitative Impact of Thr495 Phosphorylation

The inhibitory effect of Thr495 phosphorylation has been quantified in various experimental models. The following table summarizes the reported effects on eNOS activity, NO production, and superoxide generation.

| Parameter Measured | Experimental System | Effect of Thr495 Phosphorylation/Mimic (T495D) | Reference |

| Nitric Oxide (NO) Production | COS-7 cells transfected with T495D eNOS | Significantly decreased compared to wild-type eNOS | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) treated with thrombin (induces Thr495 phosphorylation) | Significantly decreased nitrite (B80452) production | [6] | |

| eNOS Activity | In vitro assay with purified eNOS | Phosphomimetic (Asp495) mutant was less sensitive to Ca²⁺/CaM activation | [1] |

| Porcine aortic endothelial cells | Preventing dephosphorylation of Thr495 rendered eNOS largely inactive | [2] | |

| Superoxide (O₂⁻) Production | COS-7 cells transfected with T495D eNOS | Significantly higher superoxide production compared to wild-type eNOS | [5] |

| Human Lung Microvascular Endothelial Cells (HLMVEC) | Transduction with active PKCα (phosphorylates Thr495) increased peroxynitrite (product of NO and O₂⁻) | [3] | |

| Calmodulin (CaM) Binding | eNOS immunoprecipitated from cells | Asp495 mutant bound almost no CaM | [1] |

| In vitro binding assays | Phosphorylation of Thr495 decreases CaM binding | [7] |

Signaling Pathways Regulating Thr495 Phosphorylation

The phosphorylation state of Thr495 is dynamically regulated by a balance between the activities of specific protein kinases and phosphatases.

Key Kinases

Several key kinases have been identified to phosphorylate eNOS at Thr495:

-

Protein Kinase C (PKC): PKC, particularly the alpha isoform (PKCα), is a primary kinase responsible for Thr495 phosphorylation.[3] Activation of PKC by stimuli such as phorbol (B1677699) esters, G-protein coupled receptor (GPCR) agonists (e.g., thrombin, endothelin-1), and certain pathological conditions leads to increased Thr495 phosphorylation and subsequent eNOS inhibition.[1][6][8]

-

Rho-associated kinase (ROCK): The RhoA/ROCK pathway, a critical regulator of cytoskeletal dynamics and vascular tone, also directly phosphorylates eNOS at Thr495.[9][10] This provides a mechanism for RhoA-mediated inhibition of NO production.

-

AMP-activated protein kinase (AMPK): While AMPK is often associated with eNOS activation through Ser1177 phosphorylation, it can also phosphorylate the inhibitory Thr495 site, particularly in the absence of Ca²⁺/calmodulin.[11][12] This dual role of AMPK highlights the complexity of eNOS regulation.

Key Phosphatases

Dephosphorylation of Thr495 is a crucial step for eNOS activation, particularly in response to agonists that increase intracellular calcium.[2]

-

Protein Phosphatase 1 (PP1): PP1 is the primary phosphatase responsible for dephosphorylating eNOS at Thr495.[1] The activity of PP1 is often stimulated by Ca²⁺-dependent signaling pathways.

-

Protein Phosphatase 2A (PP2A) and 2B (Calcineurin): While PP1 is considered the major player, PP2A and PP2B have also been implicated in the dephosphorylation of Thr495.[13]

Experimental Protocols

Accurate assessment of eNOS Thr495 phosphorylation and its functional consequences is crucial for research in this field. The following section provides detailed methodologies for key experiments.

Western Blotting for Phospho-eNOS (Thr495)

This protocol outlines the steps for detecting the phosphorylation status of eNOS at Thr495 in cell or tissue lysates.

Detailed Steps:

-

Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of eNOS. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate 20-50 µg of protein lysate on a 7.5% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% bovine serum albumin (BSA) or non-fat dry milk.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eNOS (Thr495) at the manufacturer's recommended dilution in TBST with 5% BSA.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody directed against the primary antibody's host species.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total eNOS to normalize for protein loading.

In Vitro Kinase Assay

This assay directly assesses the ability of a specific kinase to phosphorylate eNOS at Thr495.

Materials:

-

Purified recombinant eNOS

-

Active recombinant kinase (e.g., PKCα, ROCK)

-

Kinase buffer

-

[γ-³²P]ATP

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Set up the kinase reaction by combining purified eNOS, active kinase, and kinase buffer in a microcentrifuge tube.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film to visualize the phosphorylated eNOS.

-

Confirm phosphorylation at Thr495 by performing a parallel reaction with a non-radioactive ATP followed by Western blotting with a phospho-Thr495 specific antibody.

Measurement of NO and Superoxide Production

Several methods can be employed to measure the functional output of eNOS.

Nitric Oxide (NO) Measurement:

-

Griess Assay: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture medium.[6]

-

NO-specific Chemiluminescence: This highly sensitive method directly detects NO in the gas phase from liquid samples.[5]

-

Fluorescent Dyes: DAF-FM diacetate is a cell-permeable dye that fluoresces upon reacting with NO.

Superoxide (O₂⁻) Measurement:

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR with a spin trap (e.g., CMH) is the gold standard for specific detection and quantification of superoxide.[5]

-

Dihydroethidium (DHE) Staining: DHE is a fluorescent probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.[14]

-

Lucigenin-enhanced Chemiluminescence: Lucigenin emits light upon reaction with superoxide.

Implications in Disease and Drug Development

The dysregulation of eNOS Thr495 phosphorylation is implicated in the pathophysiology of numerous cardiovascular diseases, making it a promising target for therapeutic intervention.

-

Atherosclerosis: Increased Thr495 phosphorylation contributes to the endothelial dysfunction that initiates and propagates atherosclerotic plaque formation.

-

Hypertension: Enhanced activity of PKC and Rho-kinase in hypertension leads to increased inhibitory phosphorylation of eNOS, reducing NO bioavailability and promoting vasoconstriction.

-

Diabetes: In diabetic conditions, elevated levels of diacylglycerol can activate PKC, leading to increased Thr495 phosphorylation and impaired endothelial function.

-

Pulmonary Arterial Hypertension (PAH): Increased PKC activity and subsequent eNOS Thr495 phosphorylation have been observed in PAH, contributing to the disease's vascular remodeling and increased pulmonary vascular resistance.

Targeting the kinases that phosphorylate Thr495 (e.g., with specific PKC or ROCK inhibitors) or enhancing the activity of phosphatases that dephosphorylate this site represents a viable strategy for restoring eNOS function and improving endothelial health in these and other cardiovascular disorders.

Conclusion

Phosphorylation of eNOS at threonine 495 is a critical inhibitory mechanism that finely tunes nitric oxide production and can contribute to oxidative stress through eNOS uncoupling. A thorough understanding of the signaling pathways that regulate this phosphorylation event, coupled with robust experimental methodologies to assess its status and functional consequences, is essential for researchers and drug development professionals. By targeting the dysregulation of eNOS Thr495 phosphorylation, novel therapeutic avenues can be explored to combat a wide range of cardiovascular diseases rooted in endothelial dysfunction.

References

- 1. Phosphorylation of Thr(495) regulates Ca(2+)/calmodulin-dependent endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. PKC-Dependent Phosphorylation of eNOS at T495 Regulates eNOS Coupling and Endothelial Barrier Function in Response to G+ -Toxins | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Item - The PKCα-dependent phosphorylation of eNOS at T495 results in increased superoxide production. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Role of protease-activated receptor-1 in endothelial nitric oxide synthase-Thr495 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Rho-kinase phosphorylates eNOS at threonine 495 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H2S Production and Vasodilation in Rat Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Endothelial AMP-Activated Kinase α1 Phosphorylates eNOS on Thr495 and Decreases Endothelial NO Formation [mdpi.com]

- 13. Regulation of eNOS Enzyme Activity by Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetrahydrobiopterin Deficiency and Nitric Oxide Synthase Uncoupling Contribute to Atherosclerosis Induced by Disturbed Flow - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of eNOS Uncoupling in Endothelial Dysfunction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, characterized primarily by the loss of nitric oxide (NO) bioavailability. A key molecular mechanism underlying this pathology is the "uncoupling" of endothelial nitric oxide synthase (eNOS). Under physiological conditions, eNOS catalyzes the production of NO, a vital signaling molecule for vasodilation, anti-inflammation, and anti-thrombosis. However, in the presence of cardiovascular risk factors, eNOS can become uncoupled, switching its enzymatic output from NO to the detrimental superoxide (B77818) anion (O₂⁻). This whitepaper provides a technical overview of the core mechanisms driving eNOS uncoupling, its consequences for vascular health, established experimental protocols for its assessment, and potential therapeutic strategies.

Introduction: The Endothelium and Nitric Oxide Homeostasis

The vascular endothelium is a dynamic monolayer of cells lining the interior surface of blood vessels, acting as a critical interface between the blood and the vessel wall. It maintains vascular homeostasis by producing a range of signaling molecules, the most important of which is nitric oxide (NO).[1][2] Synthesized by eNOS, NO is a potent vasodilator and plays crucial roles in inhibiting platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation.[3] A reduction in the bioavailability of NO is a central feature of endothelial dysfunction, which precedes the development of atherosclerosis, hypertension, and diabetic vascular complications.[1][2][4]

The eNOS Enzyme: A Dimeric Catalyst for NO Synthesis

Endothelial NOS is a complex enzyme that exists as a homodimer. Each monomer contains an N-terminal oxygenase domain and a C-terminal reductase domain. The reductase domain binds NADPH and contains flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which facilitate electron transfer. The oxygenase domain binds the substrate L-arginine, the essential cofactor (6R-)5,6,7,8-tetrahydrobiopterin (BH4), and a heme prosthetic group.[4] In its coupled, functional state, electrons flow from NADPH through the reductase domain to the oxygenase domain, where they are used to convert L-arginine to L-citrulline and NO.[5]

The Phenomenon of eNOS Uncoupling

eNOS uncoupling describes the dysfunctional state where the electron transfer within the eNOS enzyme becomes uncoupled from L-arginine oxidation.[5] Instead of producing NO, the uncoupled enzyme transfers electrons to molecular oxygen, generating superoxide (O₂⁻).[1][4][6] This not only depletes the vasoprotective NO but also transforms eNOS into a significant source of oxidative stress, creating a vicious cycle that exacerbates endothelial dysfunction.[4][7] This functional switch is a key pathological event in diseases like diabetes, hypertension, and atherosclerosis.[3][8]

Core Mechanisms of eNOS Uncoupling

Several interrelated factors can disrupt the intricate mechanics of the eNOS enzyme, leading to its uncoupling.

Tetrahydrobiopterin (BH4) Depletion

BH4 is an essential cofactor that stabilizes the eNOS dimer and facilitates the coupling of L-arginine oxidation to NO production.[8][9] A deficiency in BH4 is a primary cause of eNOS uncoupling.[3][8] This deficiency can arise from two main sources:

-

Decreased Synthesis: The rate-limiting enzyme for de novo BH4 synthesis is GTP cyclohydrolase I (GTPCH).[10] Downregulation of GTPCH expression or activity, as seen in aging and diabetes, reduces BH4 levels.[8]

-

Oxidative Degradation: BH4 is highly susceptible to oxidation by reactive oxygen species (ROS), particularly peroxynitrite (ONOO⁻), which converts it to dihydrobiopterin (BH2).[9][11] BH2 does not have cofactor activity but can compete with and displace the remaining BH4 from eNOS, actively promoting uncoupling.[10]

L-Arginine Substrate Limitation and ADMA

While L-arginine is abundant in plasma, its intracellular availability can be a limiting factor. This "arginine paradox" can be explained by competition from other molecules and cellular transporters. The most significant competitor is asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS.[2][11] Elevated levels of ADMA, common in cardiovascular disease, compete with L-arginine for the eNOS active site.[11][12] This substrate limitation can lead to eNOS uncoupling and superoxide production.[3][12][13] Furthermore, increased activity of the enzyme arginase, which metabolizes L-arginine, can also deplete the substrate pool available for eNOS, contributing to uncoupling.[11]

S-Glutathionylation and Other Post-Translational Modifications

Under conditions of oxidative stress, eNOS can undergo post-translational modifications that promote uncoupling. S-glutathionylation, the reversible addition of glutathione (B108866) to cysteine residues on the eNOS reductase domain, has been shown to inhibit enzyme activity and induce uncoupling.[3][14] Adverse phosphorylation events can also contribute to this dysfunctional state.[14][15]

Oxidative Stress: The Common Driver

A recurring theme in eNOS uncoupling is the central role of oxidative stress.[4][14][15] Sources like NADPH oxidase, mitochondria, and xanthine (B1682287) oxidase produce an initial wave of superoxide.[4][14] This superoxide can react with NO to form peroxynitrite, a potent oxidant that degrades BH4, thereby uncoupling eNOS.[7][11] The now-uncoupled eNOS produces even more superoxide, establishing a pernicious feedback loop that amplifies oxidative stress and perpetuates endothelial dysfunction.[4][7]

Quantitative Assessment of eNOS Uncoupling

The shift from a healthy, coupled state to a dysfunctional, uncoupled one can be quantified by measuring key biomarkers and functional outputs. Studies in animal models and human tissues have provided critical data demonstrating these changes.

Table 1: Biomarkers of eNOS Uncoupling in Aged vs. Young Mice Data from mesenteric arteries of C57BL/6J mice.

| Parameter | Young Mice (3 mo) | Aged Mice (24 mo) | Significance | Reference |

| eNOS Monomer/Dimer Ratio | 1.0 (normalized) | 2.5 (increased) | p < 0.05 | [8] |

| Nω-nitro-l-arginine methyl ester (L-NAME)-inhibitable Superoxide Formation | 1.0 (normalized) | 3.0 (increased) | p < 0.05 | [8] |

| Tetrahydrobiopterin (BH4) Level | 1.0 (normalized) | 0.5 (decreased) | p < 0.05 | [8] |

| Acetylcholine-induced Vasodilation | Normal | Significantly Impaired | p < 0.05 | [8] |

| Vasodilation after Sepiapterin (BH4 precursor) | No change | Significantly Improved | p < 0.05 | [8] |

Table 2: Real-Time Blood Biomarker Changes in Response to Acute Hyperglycemia in Rats Data from in vivo measurements in femoral veins of Sprague-Dawley rats.

| Condition | Change in Blood H₂O₂ | Change in Blood NO | Significance | Reference |

| Saline Control | Baseline | Baseline | N/A | [16] |

| Acute Hyperglycemia (200 mg/dL) | Significant Increase | Significant Decrease | p < 0.05 vs Saline | [16] |

| Hyperglycemia + BH4 | Attenuated Increase | Attenuated Decrease | p < 0.05 vs Hyperglycemia | [16] |

| Hyperglycemia + L-Arginine | Attenuated Increase | Attenuated Decrease | p < 0.05 vs Hyperglycemia | [16] |

| Hyperglycemia + BH2 | Exacerbated Increase | Exacerbated Decrease | p < 0.05 vs Hyperglycemia | [16] |

Key Experimental Protocols

Detection of Superoxide Production (DHE Staining)

This method is used to visualize and quantify superoxide in vascular tissues. Dihydroethidium (DHE) is a cell-permeable dye that fluoresces red upon oxidation by superoxide.

-

Tissue Preparation: Isolate blood vessels (e.g., aorta) and prepare fresh-frozen cryosections (10-30 µm).

-

Control Incubation: To confirm eNOS as the source of superoxide, incubate a subset of tissue samples with the NOS inhibitor L-NAME (e.g., 500 µM) for 30 minutes at 37°C prior to staining.[17]

-

DHE Staining: Apply DHE solution (e.g., 2-10 µM in PBS) to the tissue sections and incubate in a light-protected, humidified chamber at 37°C for 30 minutes.

-

Imaging: Wash the sections with PBS and immediately image using fluorescence or confocal microscopy. Excitation/Emission wavelengths are typically ~518/605 nm.

-

Analysis: Quantify the fluorescence intensity. A significant reduction in the DHE signal in L-NAME-treated samples compared to untreated samples indicates eNOS-derived superoxide (eNOS uncoupling).[18]

Analysis of eNOS Dimer/Monomer Ratio (Low-Temperature SDS-PAGE)

Structural uncoupling can be assessed by quantifying the ratio of stable eNOS dimers to monomers.

-

Lysate Preparation: Homogenize vascular tissue or endothelial cells in lysis buffer on ice. Critically, do not boil the samples and avoid high temperatures (≥37°C) during preparation, as heat can artificially dissociate the dimers.[19]

-

Electrophoresis: Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing or mildly reducing conditions at a low temperature (4°C). This preserves the non-covalently linked dimer structure.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane. Probe with a primary antibody specific for eNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The eNOS dimer will appear at ~260 kDa, and the monomer at ~130 kDa.

-

Quantification: Use densitometry to measure the intensity of the dimer and monomer bands. An increased monomer-to-dimer ratio indicates structural uncoupling.[8][19]

Measurement of Biopterins (HPLC)

Quantifying the levels of BH4 and its oxidized form, BH2, is crucial for assessing cofactor availability.

-

Sample Preparation: Homogenize tissues in an acidic extraction buffer (e.g., 0.1 M phosphoric acid) to stabilize the biopterins.

-

Differential Oxidation: The protocol uses differential oxidation to measure BH4 and BH2. One aliquot is oxidized under acidic conditions (iodine in HCl), which converts BH4 and BH2 to biopterin (B10759762). A second aliquot is oxidized under alkaline conditions (iodine in NaOH), which selectively converts BH2 to biopterin while degrading BH4.

-

HPLC Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Calculation: The total biopterin level is determined from the acid-oxidized sample. The BH2 level is determined from the alkali-oxidized sample. The BH4 level is calculated by subtracting the BH2 level from the total biopterin level. A decreased BH4/BH2 ratio is a hallmark of eNOS uncoupling.[8][20]

Therapeutic Strategies Targeting eNOS Uncoupling

Reversing eNOS uncoupling ("recoupling") is a promising therapeutic strategy for treating endothelial dysfunction.

-

BH4 Supplementation: Direct administration of BH4 or its precursor, sepiapterin, has been shown to restore endothelial function in animal models and human subjects with conditions like hypercholesterolemia, diabetes, and hypertension.[8][10]

-

L-Arginine Supplementation: While clinical results have been inconsistent, supplementing with L-arginine aims to overcome the competitive inhibition by ADMA and provide sufficient substrate for NO synthesis.[10]

-

Statins: HMG-CoA reductase inhibitors (statins) have pleiotropic effects beyond cholesterol lowering. They can upregulate the expression of GTPCH, increasing endogenous BH4 synthesis, and may also inhibit NADPH oxidase, reducing oxidative stress.[21][22]

-

Antioxidants: Compounds like vitamin C can chemically stabilize BH4 and scavenge superoxide, helping to preserve cofactor levels and prevent the uncoupling cascade.[14]

-

eNOS Transcription Enhancers: Novel compounds such as AVE9488 and AVE3085 have been developed to increase eNOS expression while ensuring the enzyme remains functionally coupled, thereby boosting NO production.[10][21]

Conclusion

eNOS uncoupling is a pivotal mechanism in the transition from vascular health to endothelial dysfunction. Driven by cofactor depletion, substrate limitation, and pervasive oxidative stress, the conversion of eNOS from an NO-producing to a superoxide-generating enzyme is a central pathological event in cardiovascular disease. Understanding the molecular drivers of this process is critical for the development of novel diagnostics and targeted therapeutics. Methodologies to accurately quantify superoxide production, eNOS dimerization, and biopterin ratios are essential tools for researchers and drug developers aiming to create "eNOS recoupling" strategies to restore endothelial function and combat cardiovascular disease.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. pulsus.com [pulsus.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Role of the eNOS Uncoupling and the Nitric Oxide Metabolic Pathway in the Pathogenesis of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Asymmetric dimethylarginine (ADMA) and other endogenous nitric oxide synthase (NOS) inhibitors as an important cause of vascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eNOS Uncoupling in Cardiovascular Diseases - the Role of Oxidativ...: Ingenta Connect [ingentaconnect.com]

- 15. eNOS uncoupling in cardiovascular diseases--the role of oxidative stress and inflammation [pubmed.ncbi.nlm.nih.gov]

- 16. DigitalCommons@PCOM - Research Day: The role of endothelial nitric oxide synthase (eNOS) uncoupling in acute hyperglycemia – induced oxidative stress and vascular endothelial dysfunction by measuring blood nitric oxide and hydrogen peroxide in real-time [digitalcommons.pcom.edu]

- 17. 2.6. DHE Staining for eNOS Uncoupling [bio-protocol.org]

- 18. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Current Therapeutic Strategies to Mitigate the eNOS Dysfunction in Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

eNOS pT495 Decoy Peptide: A Technical Guide to Enhancing Nitric Oxide Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The activity of eNOS is tightly regulated by a series of post-translational modifications, most notably phosphorylation. Phosphorylation at Threonine 495 (pT495) is a primary inhibitory mechanism that significantly curtails NO production. The eNOS pT495 decoy peptide is a novel therapeutic and research tool designed to specifically interfere with this inhibitory phosphorylation, thereby preserving eNOS activity and enhancing NO bioavailability. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative effects, detailed experimental protocols, and relevant signaling pathways.

Introduction: The Role of eNOS and its Regulation

Endothelial nitric oxide synthase (eNOS) catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. NO plays a crucial role in a multitude of physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. The activity of eNOS is dynamically regulated by phosphorylation at several key residues. While phosphorylation at Serine 1177 (pS1177) is generally considered to be activating, phosphorylation at Threonine 495 (pT495) exerts a potent inhibitory effect.[1][2][3]

The phosphorylation of T495 is primarily mediated by Protein Kinase C (PKC) and the Rho/ROCK signaling pathway.[1][2][3] This phosphorylation event sterically hinders the binding of calmodulin (CaM) to eNOS, a critical step for enzyme activation.[2][3] Consequently, conditions that promote T495 phosphorylation lead to a state of "eNOS uncoupling," where the enzyme produces superoxide (B77818) radicals instead of NO, contributing to oxidative stress and endothelial dysfunction.

The this compound: Mechanism of Action

The this compound is a synthetic peptide designed to act as a competitive inhibitor of the kinase(s) responsible for phosphorylating eNOS at the T495 residue. By mimicking the phosphorylation site on eNOS, the decoy peptide effectively sequesters the kinase, preventing it from phosphorylating the native eNOS enzyme.[1][3] This preventative action preserves the non-phosphorylated, active state of eNOS, thereby promoting NO production and mitigating eNOS uncoupling.

The primary application of the this compound is in research and therapeutic development for conditions associated with endothelial dysfunction and reduced NO bioavailability, such as ventilator-induced lung injury (VILI).[1][3]

dot

Caption: Mechanism of this compound.

Quantitative Data

The following table summarizes the quantitative effects of the this compound as reported in the literature.

| Parameter | Experimental Model | Treatment | Result | Reference |

| Endothelial Barrier Function | Pulmonary Arterial Endothelial Cells (PAECs) | 4αPDD (TRPV4 agonist) | Preserved barrier function | [1][3] |

| Lung Vascular Integrity | Mouse Model of Ventilator-Induced Lung Injury (VILI) | High tidal volume ventilation | Preserved lung vascular integrity | [1][3] |

| eNOS Uncoupling | PAECs | 4αPDD | Reduced eNOS uncoupling | [1][3] |

| Mitochondrial Redistribution of eNOS | PAECs | 4αPDD | Reduced mitochondrial redistribution | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound.

In Vitro Studies with Pulmonary Arterial Endothelial Cells (PAECs)

Objective: To assess the effect of the this compound on endothelial barrier function and eNOS signaling in response to a mechanical stress mimetic.

Materials:

-

Human Pulmonary Artery Endothelial Cells (PAECs)

-

Cell culture medium (e.g., EGM-2)

-

This compound

-

4α-Phorbol 12,13-didecanoate (4αPDD) - a TRPV4 agonist

-

Trans-endothelial electrical resistance (TEER) measurement system

-

Reagents for Western blotting

-

Antibodies: anti-pT495-eNOS, anti-total-eNOS, anti-GAPDH

Protocol:

-

Cell Culture: Culture PAECs to confluence on permeable supports for TEER measurements or in standard culture plates for protein analysis.

-

Peptide Pre-treatment: Pre-incubate the cells with the this compound at a final concentration of 10 µM for 1 hour.

-

Stimulation: Add 4αPDD at a final concentration of 10 µM to the cell culture medium and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes).

-

TEER Measurement: At each time point, measure the TEER to assess endothelial barrier function. A decrease in TEER indicates increased permeability.

-

Western Blotting:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against pT495-eNOS and total-eNOS overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and image the blot.

-

Quantify band intensities and normalize pT495-eNOS levels to total-eNOS.

-

In Vivo Mouse Model of Ventilator-Induced Lung Injury (VILI)

Objective: To evaluate the protective effect of the this compound on lung vascular integrity in a model of VILI.

Materials:

-

C57BL/6 mice

-

This compound

-

Mechanical ventilator

-

Evans blue dye

-

Reagents for bronchoalveolar lavage (BAL)

Protocol:

-

Animal Preparation: Anesthetize the mice and perform a tracheostomy.

-

Peptide Administration: Administer the this compound (1 mg/kg) or a control peptide via intraperitoneal injection 30 minutes prior to mechanical ventilation.

-

Mechanical Ventilation: Ventilate the mice with a high tidal volume (e.g., 30 ml/kg) for 4 hours to induce lung injury. A control group should receive low tidal volume ventilation.

-

Assessment of Lung Vascular Permeability:

-

Inject Evans blue dye (20 mg/kg) intravenously 30 minutes before the end of the ventilation period.

-

At the end of the experiment, perfuse the lungs with saline to remove intravascular dye.

-

Homogenize the lung tissue and extract the Evans blue dye with formamide.

-

Measure the absorbance of the extracted dye at 620 nm to quantify lung vascular permeability.

-

-

Bronchoalveolar Lavage (BAL):

-

Perform BAL to collect lung fluid.

-

Measure the total protein concentration in the BAL fluid as an additional marker of lung injury.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of TRPV4-Mediated eNOS Phosphorylation

Mechanical stress, such as that experienced during VILI, activates the mechanosensitive ion channel TRPV4 on endothelial cells. This leads to an influx of Ca2+, which in turn activates PKC. Activated PKC then phosphorylates eNOS at T495, leading to eNOS uncoupling, mitochondrial dysfunction, and increased endothelial permeability. The this compound intervenes by preventing the PKC-mediated phosphorylation of eNOS.

dot

References

- 1. Activation of the mechanosensitive Ca2+ channel TRPV4 induces endothelial barrier permeability via the disruption of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the mechanosensitive Ca<SUP>2+</SUP> channel TRPV4 induces endothelial barrier permeability via the disruption of mitochondrial bioenergetics [discovery.fiu.edu]

- 3. researchgate.net [researchgate.net]

The Role of Protein Kinase C in eNOS pT495 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Protein Kinase C (PKC) in the phosphorylation of endothelial Nitric Oxide Synthase (eNOS) at the threonine 495 residue (pT495). This phosphorylation event is a key negative regulatory mechanism for eNOS, leading to a phenomenon known as eNOS uncoupling, which has significant implications for endothelial dysfunction and cardiovascular disease. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to investigate this important post-translational modification.

Introduction

Endothelial nitric oxide synthase (eNOS) is a crucial enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. The activity of eNOS is tightly regulated by a variety of mechanisms, including protein-protein interactions and post-translational modifications. One of the most important inhibitory mechanisms is the phosphorylation of eNOS at threonine 495 (T495), a site located within the calmodulin-binding domain. Phosphorylation at this site hinders the binding of calmodulin, a necessary cofactor for eNOS activation, thereby reducing NO production.

Protein Kinase C (PKC), a family of serine/threonine kinases, has been identified as a primary kinase responsible for phosphorylating eNOS at T495.[1][2] Activation of specific PKC isoforms, notably PKCα and PKCβII, by various physiological and pathological stimuli can lead to increased eNOS pT495, eNOS uncoupling, and a shift from NO production to superoxide (B77818) (O₂⁻) generation.[1][3][4] This guide will delve into the molecular mechanisms underlying this process and provide the necessary technical information for its investigation.

Signaling Pathways

The phosphorylation of eNOS at T495 by PKC is a downstream event in several signaling cascades. A prominent example is the pathway activated by certain bacterial toxins, such as listeriolysin O (LLO) and pneumolysin (PLY) from Gram-positive bacteria.[1][4] These toxins can induce calcium influx into endothelial cells, leading to the activation of conventional PKC isoforms like PKCα. Activated PKCα then directly phosphorylates eNOS at T495. This phosphorylation event leads to the dissociation of essential co-activators like heat shock protein 90 (hsp90) and promotes the inhibitory interaction with caveolin-1 (B1176169).[1][5] The ultimate consequence is the uncoupling of eNOS, where the enzyme transfers electrons to molecular oxygen rather than L-arginine, resulting in the production of superoxide instead of NO.

Another well-documented pathway involves the activation of PKCβII by the immunosuppressant drug FK506 (tacrolimus), which can contribute to endothelial dysfunction.[3]

Below are Graphviz diagrams illustrating these signaling pathways.

Caption: PKC-mediated eNOS pT495 signaling pathway.

Caption: General experimental workflow for investigating eNOS pT495.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of PKC in eNOS pT495 phosphorylation.

Table 1: Effect of PKC Inhibition on eNOS T495 Phosphorylation

| Cell Type | Treatment | Inhibitor | Effect on p-eNOS T495 | Reference |

| HLMVEC | LLO (60 ng/ml) | Gö6976 (1 µM) | Significant decrease | [1] |

| HLMVEC | PLY (30 ng/ml) | Gö6976 (1 µM) | Significant decrease | [1] |

| Aortic Endothelial Cells | FK506 | PKCβII inhibitor | Prevention of increase | [3] |

Table 2: Functional Consequences of eNOS T495 Phosphorylation

| Experimental System | Manipulation | Outcome | Reference |

| COS-7 cells | Expression of T495D phosphomimetic eNOS | Increased superoxide production, decreased NO production | [1] |

| HLMVEC | Transduction with active PKCα | Robust phosphorylation of T495, increased peroxynitrite production | [1][4] |

| HLMVEC | LLO treatment | Dissociation of hsp90 and caveolin-1 from eNOS | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PKC-mediated eNOS pT495 phosphorylation.

Western Blot for Phospho-eNOS (T495)

This protocol is for the detection of phosphorylated eNOS at T495 in endothelial cell lysates.

Materials:

-

Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-p-eNOS (Thr495), Mouse anti-total eNOS, Rabbit anti-PKCα/βII, Mouse anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: p-eNOS (T495) 1:1000, total eNOS 1:1000, GAPDH 1:5000.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

In Vitro PKC Kinase Assay for eNOS Phosphorylation

This assay directly assesses the ability of PKC to phosphorylate eNOS.

Materials:

-

Active recombinant PKCα or PKCβII

-

Purified recombinant eNOS

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE gels and autoradiography equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine kinase buffer, active PKC, purified eNOS, and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling.

-

SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE, dry the gel, and expose it to X-ray film to visualize the phosphorylated eNOS.

siRNA-Mediated Knockdown of PKC

This protocol describes the transient knockdown of specific PKC isoforms in endothelial cells.

Materials:

-

siRNA targeting PKCα or PKCβII and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM reduced-serum medium

-

Endothelial cells (e.g., HLMVEC) at 60-80% confluency

Procedure:

-

siRNA-lipid complex formation: Dilute siRNA and transfection reagent separately in Opti-MEM. Combine and incubate for 5-20 minutes at room temperature.

-

Transfection: Add the siRNA-lipid complexes to the cells in antibiotic-free medium.

-

Incubation: Incubate the cells for 24-72 hours before subsequent experiments.

-

Validation: Confirm knockdown efficiency by Western blotting for the target PKC isoform.

Measurement of eNOS-derived Superoxide

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for detecting and quantifying superoxide.

Materials:

-

EPR spectrometer

-

Spin trap (e.g., CMH)

-

Krebs-HEPES buffer

-

eNOS inhibitors (e.g., L-NAME)

-

PKC inhibitors (e.g., Gö6976)

Procedure:

-

Cell Preparation: Treat endothelial cells with stimuli in the presence or absence of inhibitors.

-

Spin Trap Loading: Incubate cells with the spin trap.

-

EPR Measurement: Scrape the cells, transfer to an EPR tube, and immediately measure the EPR signal. The signal intensity is proportional to the rate of superoxide production.

-

Data Analysis: Quantify the signal and normalize to protein concentration. The eNOS-derived portion of the signal can be determined by subtracting the signal in the presence of an eNOS inhibitor.

Conclusion

The phosphorylation of eNOS at T495 by PKC is a pivotal event in the regulation of endothelial function. This technical guide provides a framework for understanding and investigating this critical signaling pathway. The provided data summaries, pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the fields of cardiovascular biology, cell signaling, and drug development. A thorough understanding of the mechanisms governing eNOS pT495 is essential for the development of novel therapeutic strategies to combat endothelial dysfunction and related cardiovascular pathologies.

References

- 1. PKC-Dependent Phosphorylation of eNOS at T495 Regulates eNOS Coupling and Endothelial Barrier Function in Response to G+ -Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. δPKC inhibition or εPKC activation repairs endothelial vascular dysfunction by regulating eNOS post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase CbetaII-mediated phosphorylation of endothelial nitric oxide synthase threonine 495 mediates the endothelial dysfunction induced by FK506 (tacrolimus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reconstitution of an endothelial nitric-oxide synthase (eNOS), hsp90, and caveolin-1 complex in vitro. Evidence that hsp90 facilitates calmodulin stimulated displacement of eNOS from caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Basis of eNOS pT495 Decoy Peptide Inhibition

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in cardiovascular homeostasis, producing nitric oxide (NO) to regulate vasodilation, inhibit platelet aggregation, and prevent leukocyte adhesion. The activity of eNOS is exquisitely controlled by post-translational modifications, most notably phosphorylation. Phosphorylation at Threonine 495 (Thr495 or T495) serves as a key inhibitory mechanism by preventing the binding of the essential cofactor Calmodulin (CaM). This whitepaper provides a detailed examination of the structural basis for this inhibition and explores the therapeutic concept of "decoy peptides." These peptides, mimicking the eNOS Calmodulin-binding domain, can competitively bind to Calmodulin, thereby inhibiting eNOS activation. We present quantitative data on peptide efficacy, detailed experimental protocols for studying this interaction, and visual diagrams of the underlying signaling pathways and mechanisms.

The Structural Basis of eNOS Inhibition by Thr495 Phosphorylation

The activation of eNOS is critically dependent on the binding of Ca²⁺/Calmodulin (CaM) to its specific binding domain (residues 493-512 in bovine eNOS).[1] In its basal state, eNOS is constitutively phosphorylated at the Thr495 residue, which lies within this CaM-binding region.[2][3] This phosphorylation is a potent inhibitory mechanism.

The structural implications of T495 phosphorylation are multifaceted:

-

Electrostatic Repulsion: The negatively charged phosphate (B84403) group at T495 introduces significant electrostatic repulsion with nearby acidic residues on Calmodulin, specifically glutamate (B1630785) residues (Glu7, Glu11, Glu14, and Glu127).[1][2] This charge-charge repulsion sterically hinders the docking of CaM onto the eNOS binding domain.

-

Conformational Change: Phosphorylation at T495 can disrupt a hydrogen bond with the backbone amide of Glutamate 498 (Glu498) within eNOS itself.[1] This may induce a localized conformational change in the α-helical structure of the CaM-binding domain, further reducing its affinity for CaM.[1][2]

Therefore, for eNOS to be activated by agonists that increase intracellular Ca²⁺ (like bradykinin), Thr495 must first be dephosphorylated, allowing CaM to bind and trigger NO synthesis.[3][4]

The "Decoy Peptide" Concept for eNOS Inhibition

The principle behind the decoy peptide strategy is competitive inhibition. A synthetic peptide corresponding to the eNOS CaM-binding domain can act as a "decoy," sequestering the available pool of CaM and preventing it from binding to and activating endogenous eNOS.

Crucially, the inhibitory potency of the decoy peptide is dictated by its phosphorylation state, which mirrors the binding dynamics of the native enzyme. A peptide mimicking the unphosphorylated CaM-binding domain exhibits high affinity for CaM and is thus a potent inhibitor of eNOS activity.[1][5] Conversely, a peptide that is phosphorylated at the T495 position (pT495) or contains a phosphomimetic substitution (e.g., Aspartic Acid, D495) has a greatly reduced affinity for CaM and is a weak inhibitor.[5]

Quantitative Analysis of Decoy Peptide Inhibition

The efficacy of different decoy peptide variants has been quantified by measuring their ability to inhibit eNOS oxygenase activity (the conversion of L-arginine to L-citrulline) and their binding affinity to Calmodulin.

| Peptide Variant | Description | eNOS Activity Inhibition (%) (at 10 µM) | Calmodulin Binding Affinity (Kd) | Reference |

| CBD (T495) | Unmodified, wild-type CaM-Binding Domain peptide | 87% | ~ 1 nM | [1][5] |

| A495 | Thr495 mutated to Alanine (prevents phosphorylation) | 70% | Not specified, but high | [5] |

| D495 | Thr495 mutated to Aspartate (phosphomimetic) | 20% | Not specified, but low | [5] |

| pT495 | Peptide phosphorylated at Thr495 | Did not interfere with activity | Not specified, but very low | [5] |

Table 1: Comparative Inhibition of eNOS Activity by Decoy Peptide Variants.

Signaling Pathways and Mechanisms of Action

The regulation of eNOS activity via T495 phosphorylation and the mechanism of decoy peptide inhibition can be visualized through the following diagrams.

Caption: Regulatory cycle of eNOS activity via T495 phosphorylation and dephosphorylation.

Caption: Mechanism of eNOS inhibition by a high-affinity CaM-binding decoy peptide.

Key Experimental Protocols

eNOS Activity Assay (Conversion of L-[³H]arginine to L-[³H]citrulline)

This assay is the gold standard for quantifying eNOS catalytic activity by measuring its product formation.

Objective: To measure the rate of L-citrulline production from L-arginine by eNOS in the presence or absence of an inhibitor.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing essential cofactors: NADPH (0.5-1 mM), tetrahydrobiopterin (B1682763) (BH4, 10 µM), and Calmodulin (10 µg/ml).[6]

-

Enzyme and Inhibitor Incubation: In microcentrifuge tubes, add purified eNOS enzyme (10 nM) or cell/tissue lysate. For inhibition studies, pre-incubate the enzyme with the decoy peptide at various concentrations for 15-30 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding a substrate mix containing a known concentration of L-arginine and a tracer amount of radiolabeled L-[³H]arginine.[7]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction must be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent like EDTA (to chelate Ca²⁺) and with a low pH (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).[6][8]

-

Separation: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8). The unreacted, positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.[6]

-

Quantification: The eluate containing L-[³H]citrulline is collected, and its radioactivity is measured using a liquid scintillation counter.

-

Controls: Include a negative control with a known NOS inhibitor (e.g., L-NAME) to determine nonspecific activity.[7]

Caption: Experimental workflow for the radiometric eNOS activity assay.

Co-Immunoprecipitation for eNOS-Calmodulin Interaction

Objective: To qualitatively or semi-quantitatively assess the binding of Calmodulin to eNOS under different conditions (e.g., presence of decoy peptide, agonist stimulation).

Methodology:

-

Cell Lysis: Lyse endothelial cells under non-denaturing conditions using a gentle lysis buffer (e.g., containing 1% Brij 96) supplemented with protease and phosphatase inhibitors.[7]

-

Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with protein A/G-Sepharose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against eNOS overnight at 4°C.

-

Complex Capture: Add protein A/G-Sepharose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Calmodulin to detect its presence in the eNOS immunoprecipitate.

Implications for Drug Development

The structural and mechanistic understanding of the eNOS-CaM interaction provides a clear rationale for designing therapeutic agents. Decoy peptides that mimic the unphosphorylated CaM-binding domain represent a promising strategy for targeted eNOS inhibition. Such inhibitors could be valuable in pathological conditions characterized by excessive NO production. Further development could focus on creating peptidomimetics or small molecules that target the CaM-binding pocket on eNOS or the eNOS-binding cleft on CaM, offering improved stability and bioavailability over simple peptides. The experimental protocols detailed herein provide the necessary framework for screening and validating such novel therapeutic candidates.

References

- 1. Structural basis for endothelial nitric oxide synthase binding to calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phosphorylation of Thr(495) regulates Ca(2+)/calmodulin-dependent endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. The N-terminal portion of autoinhibitory element modulates human endothelial nitric-oxide synthase activity through coordinated controls of phosphorylation at Thr495 and Ser1177 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eNOS activity assay [bio-protocol.org]

- 7. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the eNOS pT495 Decoy Peptide and its Effect on Vascular Tone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical regulator of vascular tone and endothelial function. Its activity is tightly controlled by a series of post-translational modifications, including phosphorylation at multiple sites. Phosphorylation at threonine 495 (pT495) serves as a crucial inhibitory signal, reducing nitric oxide (NO) production and promoting endothelial dysfunction. The eNOS pT495 decoy peptide is a research tool designed to competitively inhibit this negative regulatory phosphorylation, thereby preserving eNOS activity and its downstream vasodilatory effects. This technical guide provides a comprehensive overview of the eNOS pT495 signaling pathway, the proposed mechanism of the decoy peptide, and detailed experimental protocols for its characterization. While specific peer-reviewed quantitative data on the this compound's direct effects on vascular tone are limited in publicly available literature, this document outlines the expected outcomes and provides standardized methodologies for its investigation.

The Role of eNOS Threonine 495 Phosphorylation in Vascular Tone Regulation

The phosphorylation of eNOS at threonine 495 (pT495) is a key inhibitory event that directly suppresses enzyme activity.[1][2] This phosphorylation is primarily mediated by Protein Kinase C (PKC), particularly the PKCα isoform, as well as Rho-kinase and AMP-activated protein kinase (AMPK).[1][2][3][4][5][6][7]

The mechanism of inhibition is centered on the interference with calmodulin (CaM) binding. For eNOS to be active, it must bind to the Ca²⁺/calmodulin complex. Phosphorylation at T495, which lies within the CaM binding domain, sterically hinders this interaction, locking the enzyme in an inactive state.[4][7] Consequently, agonists that typically induce vasodilation, such as bradykinin, trigger the dephosphorylation of T495 to activate eNOS.[8][9]

Furthermore, sustained phosphorylation at T495 can lead to "eNOS uncoupling," a dysfunctional state where the enzyme produces superoxide (B77818) (O₂⁻) instead of NO.[2] This not only diminishes the vasodilatory capacity but also increases oxidative stress, as superoxide can react with any available NO to form the highly damaging peroxynitrite (ONOO⁻).

Signaling Pathways Leading to eNOS pT495

Multiple signaling cascades converge on the phosphorylation of eNOS at T495. The diagram below illustrates the principal pathways involving PKC and Rho-kinase, which are often activated by vasoconstrictor agonists.

Figure 1: Signaling pathways leading to inhibitory phosphorylation of eNOS at T495.

The this compound: A Therapeutic Strategy

The this compound is a synthetic peptide designed to act as a competitive substrate for the kinases that phosphorylate eNOS at T495. By mimicking the amino acid sequence surrounding threonine 495, the decoy peptide selectively binds to these kinases, preventing them from phosphorylating endogenous eNOS.

Proposed Mechanism of Action

The decoy peptide is thought to exert its effects through the following mechanism:

-

Kinase Sequestration: The decoy peptide enters the endothelial cell and competitively binds to the active sites of kinases like PKCα and Rho-kinase.

-

Prevention of eNOS Phosphorylation: This sequestration prevents the kinases from phosphorylating eNOS at the T495 inhibitory site.

-

Preservation of eNOS Activity: With T495 remaining unphosphorylated, eNOS can bind to calmodulin and maintain its active conformation.

-

Enhanced NO Production: The active eNOS continues to produce NO from L-arginine.

-

Improved Vascular Tone: Increased NO bioavailability leads to smooth muscle relaxation and vasodilation.

Figure 2: Proposed mechanism of action for the this compound.

Quantitative Data and Expected Outcomes

While specific published data for the this compound is scarce, the following tables present the expected quantitative outcomes based on its proposed mechanism of action. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Effect of this compound on eNOS Phosphorylation and Activity

| Treatment Group | eNOS pT495/total eNOS Ratio (Arbitrary Units) | NO Production (pmol/mg protein) | Superoxide Production (RLU/mg protein) |

| Vehicle Control | 1.00 ± 0.05 | 15.2 ± 1.8 | 850 ± 75 |

| Vasoconstrictor Agonist | 2.50 ± 0.21 | 5.8 ± 0.7 | 2100 ± 180 |

| Agonist + Decoy Peptide (10 µM) | 1.25 ± 0.11# | 13.5 ± 1.5# | 980 ± 90# |

| Decoy Peptide Alone (10 µM) | 0.95 ± 0.06 | 16.1 ± 2.0 | 830 ± 68 |

| Data are presented as Mean ± SEM. p<0.05 vs. Vehicle Control; #p<0.05 vs. Agonist. |

Table 2: Effect of this compound on Vascular Reactivity

| Treatment Group | Phenylephrine (B352888) EC₅₀ (µM) | Maximum Contraction (% of KCl max) | Acetylcholine-induced Relaxation (% max) |

| Vehicle Control | 1.2 ± 0.2 | 95 ± 5 | 88 ± 6 |

| Vasoconstrictor Agonist | 0.5 ± 0.1 | 115 ± 8 | 45 ± 5 |

| Agonist + Decoy Peptide (10 µM) | 1.0 ± 0.3# | 100 ± 6# | 79 ± 7# |

| Decoy Peptide Alone (10 µM) | 1.3 ± 0.2 | 93 ± 4 | 90 ± 5 |

| Data are presented as Mean ± SEM. p<0.05 vs. Vehicle Control; #p<0.05 vs. Agonist. |

Detailed Experimental Protocols

The following protocols are standardized methods for evaluating the efficacy of an this compound.

Western Blotting for eNOS Phosphorylation

This protocol is designed to quantify the ratio of phosphorylated eNOS at T495 to total eNOS.

-

Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to confluence. Treat with the decoy peptide or vehicle for the desired time, followed by stimulation with a vasoconstrictor agonist (e.g., thrombin).

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eNOS (Thr495) (e.g., 1:1000 dilution).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total eNOS to normalize the data.

Figure 3: Experimental workflow for Western blot analysis of eNOS T495 phosphorylation.

Nitric Oxide (NO) Production Assay

This assay measures the production of NO from treated endothelial cells using a fluorescent dye.

-

Cell Culture and Treatment: Seed HUVECs in a 96-well plate and grow to confluence. Treat with the decoy peptide and/or agonist as described previously.

-

Dye Loading: Wash the cells and incubate with a NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) according to the manufacturer's instructions.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Normalization: Normalize the fluorescence signal to the protein content in parallel wells.

Ex Vivo Vascular Reactivity Studies

This protocol assesses the effect of the decoy peptide on the contractility of isolated arterial segments.

-

Vessel Isolation: Isolate thoracic aortas from euthanized rodents and place them in ice-cold Krebs-Henseleit buffer.

-

Ring Preparation: Clean the aortas of connective tissue and cut them into 2-3 mm rings.

-

Mounting: Mount the rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Equilibration: Equilibrate the rings under a resting tension of 1-2 g for at least 60 minutes.

-

Viability Check: Test the viability of the endothelium by pre-contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.

-

Experimental Protocol: After a washout period, incubate the rings with the this compound or vehicle.

-

Dose-Response Curves: Generate cumulative concentration-response curves to a vasoconstrictor (e.g., phenylephrine) and a vasodilator (e.g., acetylcholine) in the presence and absence of the decoy peptide.

-

Data Analysis: Analyze the dose-response curves to determine parameters such as EC₅₀ and maximum response.

Conclusion

The phosphorylation of eNOS at threonine 495 is a pivotal negative regulatory mechanism in the control of vascular tone. The this compound represents a promising research tool for dissecting the role of this pathway and for potentially preserving endothelial function in pathological conditions characterized by eNOS inhibition. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for the investigation and characterization of this and other similar therapeutic peptides in the field of cardiovascular research. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic potential of the this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. PKC-Dependent Phosphorylation of eNOS at T495 Regulates eNOS Coupling and Endothelial Barrier Function in Response to G+ -Toxins | PLOS One [journals.plos.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Endothelial AMP-Activated Kinase α1 Phosphorylates eNOS on Thr495 and Decreases Endothelial NO Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of protease-activated receptor-1 in endothelial nitric oxide synthase-Thr495 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Phosphorylation of Thr(495) regulates Ca(2+)/calmodulin-dependent endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Dysfunction: An In-depth Technical Guide to eNOS Phosphorylation at Threonine 495 and Oxidative Stress